N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is a chemical compound characterized by its unique quinoxaline structure, which is known for various biological activities. This compound falls under the category of quinoxaline derivatives, which have garnered attention in medicinal chemistry due to their potential therapeutic applications.
The compound is synthesized from readily available precursors through various organic synthesis methods. It is part of ongoing research aimed at exploring the pharmacological properties of quinoxaline derivatives.
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide can be classified as:
The synthesis of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide typically involves several steps:
The reaction conditions often include:
The yield and purity of the final product can be enhanced through recrystallization or chromatographic techniques.
The molecular structure of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide features:
Key structural data include:
Crystallographic studies may reveal further details about bond lengths and angles, confirming the compound's conformation.
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions are essential for modifying the compound's properties to enhance its biological activity.
The mechanism by which N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide exerts its biological effects is not fully elucidated but is believed to involve:
Data from pharmacological studies suggest that these mechanisms could be linked to anti-inflammatory or anticancer activities.
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide exhibits:
Key chemical properties include:
These properties are crucial for determining the compound's applicability in various scientific research contexts.
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide has several potential applications in scientific research:
Quinoxaline, a bicyclic heteroaromatic system formed by fusing benzene with pyrazine, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile. The planar, electron-deficient core enables diverse non-covalent interactions with biological targets, including π-stacking, hydrogen bonding, and electrostatic contacts [2] [4] [8]. This structural adaptability allows quinoxaline derivatives to inhibit a broad spectrum of enzymes and receptors, positioning them as critical pharmacophores for addressing multidrug-resistant pathogens [2] [6]. Modifications at the C2, C3, N1, and C6/C7 positions significantly influence bioactivity, enabling fine-tuning of electronic properties, solubility, and target affinity [4] [8]. For example, 2,3-disubstituted quinoxaline-1,4-dioxides exhibit enhanced DNA intercalation capabilities, contributing to their potent antibacterial and anticancer effects [8].
Table 1: Core Pharmacophores Derived from Quinoxaline
Scaffold Type | Key Substitutions | Biological Activities | Target Pathogens/Conditions |
---|---|---|---|
Quinoxaline-2,3-diones | C2=O, C3=O | AMPA receptor antagonism, neuroprotection | Neurological disorders |
Quinoxaline-1,4-dioxides | N1→O, N4→O | Antibacterial, antiprotozoal | M. tuberculosis, Leishmania spp. |
2-Aminoquinoxalines | C2-NH₂ | Kinase inhibition, anticancer | Solid tumors |
2-Acetamidoquinoxalines | C2-NHCOCH₃ | Antimicrobial, anti-inflammatory | Gram-positive bacteria, biofilm models |
Acetamide functionalization at strategic positions (typically C2, C3, or C6) enhances the pharmacokinetic and pharmacodynamic properties of quinoxaline cores. The acetamide group (–NHCOCH₃) serves as a hydrogen bond donor/acceptor, facilitating interactions with biological targets like enzyme active sites or DNA grooves [2] [4]. This modification improves metabolic stability and membrane permeability compared to primary amine or carboxylic acid analogs [3] [4]. For instance, 6-acetamidoquinoxaline derivatives demonstrate superior biofilm penetration against Staphylococcus aureus by disrupting quorum-sensing pathways [4]. Additionally, acetamide-substituted quinoxaline 1,4-dioxides exhibit reduced cytotoxicity toward mammalian cells while maintaining potency against drug-resistant Mycobacterium tuberculosis strains (MIC ≤1 μg/mL) [8]. The carbonyl oxygen’s electronegativity also moderates the electron density of the quinoxaline ring, influencing redox-activated therapeutic mechanisms under hypoxic conditions in tumors or bacterial microenvironments [4] [8].
Table 2: Bioactivity of Representative Acetamide-Quinoxaline Hybrids
Compound Structure | MIC/IC₅₀ | Target | Key Mechanism |
---|---|---|---|
2-Acetamido-3-methylquinoxaline 1,4-dioxide | 0.8 μM (MDR-TB) | DNA gyrase | Topoisomerase inhibition |
6-Acetamido-2,3-bis(trifluoromethyl)quinoxaline | 1.2 μg/mL (S. aureus) | Cell membrane | Membrane depolarization |
N-(2,3-Dihydroxypropyl)-7-acetamidoquinoxaline | 4.5 μM (C. albicans) | Fungal lanosterol demethylase | Ergosterol biosynthesis inhibition |
This compound integrates three strategic modifications:
The compound’s structural features address key challenges in antimicrobial drug development:
Table 3: Synthesis and Characterization Data
Property | Value/Method | Reference |
---|---|---|
CAS Registry No. | 1243075-52-6 | [5] |
Molecular Formula | C₁₈H₁₇N₃O₂ | [5] |
Molecular Weight | 307.35 g/mol | [5] |
Synthetic Route | SN₂ alkylation of 6-amino-3-methylquinoxalin-2-one with benzyl chloride, followed by acetylation | [5] [10] |
Crystallography | Triclinic P1 space group; planar quinoxaline core with benzyl group dihedral angle = 75.76°–82.29° | [10] |
Key Bond Lengths | N3–C11: 1.358(2) Å; N3–C12: 1.408(2) Å | [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: